Trimellitic anhydride chloride

Overview

Description

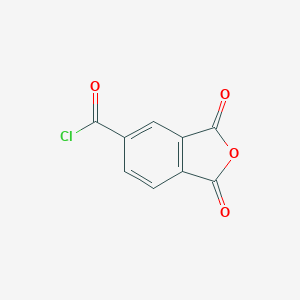

Trimellitic anhydride chloride is an organic compound with the chemical formula C₉H₃ClO₄. It is a derivative of trimellitic anhydride and is primarily used in the production of polyamide-imide plastics. The compound appears as a colorless to white solid and is known for its reactivity and versatility in various chemical processes .

Mechanism of Action

Target of Action

Trimellitic anhydride chloride is an important carboxylic acid derivative with a wide range of applications in organic synthesis, medicine, and environmental resources . It is primarily used in the production of various polymers, polyesters, agricultural chemicals, and dyes . .

Mode of Action

It is known to undergo various reactions such as hydrolysis, alcoholysis, amine reaction, reaction with organometallic reagents, reduction reaction, and halogenation . These reactions can lead to a variety of products, depending on the conditions and reactants used.

Biochemical Pathways

It is known that trimellitic anhydride, a closely related compound, can augment antibody responses in exposed factory workers leading to occupational asthma

Pharmacokinetics

It is known that this compound is a white crystal that is easily hydrolyzed and alcoholized . It can be stored in a dry, sealed environment and has a slightly irritating acidic smell .

Result of Action

It is known that trimellitic anhydride, a closely related compound, can cause severe skin burns and eye damage

Action Environment

The action of this compound can be influenced by various environmental factors. For example, it is known to decompose in water , suggesting that its stability and efficacy may be affected by the presence of water. In addition, it is sensitive to moisture , indicating that humidity may also influence its action. Furthermore, it is known to react exothermically with water , suggesting that temperature may also play a role in its action.

Biochemical Analysis

Biochemical Properties

Trimellitic anhydride chloride plays a significant role in biochemical reactions due to its reactive anhydride and chloride groups. It interacts with enzymes, proteins, and other biomolecules primarily through acylation reactions. For instance, it can react with amino groups in proteins, leading to the formation of stable amide bonds. This interaction is crucial in modifying proteins for various biochemical assays and industrial applications .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of cytokines and chemokines, which are critical in immune responses . Additionally, it can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. For instance, this compound can acylate lysine residues in enzymes, altering their structure and function . This modification can result in either inhibition or activation of the enzyme, depending on the specific context and enzyme involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of trimellitic acid . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including sustained alterations in gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can cause mild irritation and sensitization, while higher doses can lead to more severe toxic effects, including respiratory distress and lung damage . Threshold effects have been observed, where a certain dosage level must be reached before significant adverse effects occur. Toxicity studies have shown that high doses of this compound can cause systemic toxicity, affecting multiple organs and systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can modify enzymes involved in the tricarboxylic acid cycle, glycolysis, and other metabolic processes, leading to changes in metabolic flux and metabolite levels . These modifications can have significant effects on cellular metabolism and overall cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be taken up by cells through endocytosis and other transport mechanisms, leading to its accumulation in specific cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . These localization patterns are crucial for understanding the specific cellular functions and mechanisms of action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimellitic anhydride chloride is typically synthesized by reacting trimellitic anhydride with thionyl chloride. The reaction is carried out in the presence of an organic alkali catalyst and a suitable solvent. The process involves refluxing the mixture, followed by reduced pressure distillation to remove excess thionyl chloride and solvent. The final product is obtained as a white crystalline solid with high purity .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of large-scale reactors where trimellitic anhydride and thionyl chloride are combined. The reaction mixture is heated to around 100°C and refluxed for several hours. After the reaction is complete, the mixture undergoes vacuum distillation to isolate the product. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Trimellitic anhydride chloride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form trimellitic acid.

Alcoholysis: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Reduction: Can be reduced to form corresponding alcohols.

Halogenation: Reacts with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Hydrolysis: Water, mild acidic or basic conditions.

Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.

Aminolysis: Amines (e.g., methylamine, ethylamine), mild heating.

Reduction: Reducing agents (e.g., lithium aluminum hydride).

Halogenation: Halogens (e.g., chlorine, bromine), room temperature.

Major Products:

Hydrolysis: Trimellitic acid.

Alcoholysis: Trimellitic esters.

Aminolysis: Trimellitic amides.

Reduction: Trimellitic alcohols.

Halogenation: Halogenated trimellitic derivatives.

Scientific Research Applications

Trimellitic anhydride chloride is widely used in scientific research and industrial applications:

Chemistry: Used as a building block for synthesizing various polymers and resins.

Biology: Employed in the preparation of bioactive compounds and drug intermediates.

Medicine: Utilized in the synthesis of pharmaceutical agents and diagnostic reagents.

Industry: Key component in the production of polyamide-imide plastics, which are used in high-performance engineering applications such as electrical insulation, coatings, and adhesives

Comparison with Similar Compounds

Phthalic anhydride: Used in the production of plasticizers, resins, and dyes.

Maleic anhydride: Employed in the synthesis of unsaturated polyester resins and as a cross-linking agent.

Succinic anhydride: Utilized in the production of polymers, resins, and as a chemical intermediate.

Uniqueness of Trimellitic Anhydride Chloride: this compound stands out due to its trifunctional nature, which allows it to form highly cross-linked polymers with superior thermal and mechanical properties. This makes it particularly valuable in high-performance applications where durability and resistance to heat and chemicals are essential .

Biological Activity

Trimellitic anhydride chloride (TMAC) is a chemical compound derived from trimellitic anhydride (TMA), which has garnered attention due to its various biological activities and potential health impacts. Understanding the biological activity of TMAC is crucial for assessing its safety and efficacy in industrial applications, as well as its implications for human health.

TMAC is a reactive compound that can form haptens by reacting with proteins, which may lead to sensitization and allergic reactions. Its chemical structure allows it to participate in various reactions, including hydrolysis to trimellitic acid in aqueous environments. The reactivity of TMAC with biological macromolecules underlines its potential biological effects.

Sensitization and Allergic Reactions

TMAC is known to cause respiratory hypersensitivity and asthma among exposed individuals. Occupational exposure studies have shown that sensitization can occur after repeated exposure, leading to symptoms such as cough, wheezing, and nasal irritation. The onset of these symptoms often correlates with the level of exposure, indicating a dose-response relationship .

Case Study: Occupational Exposure

In a study involving workers exposed to TMAC during the manufacturing of epoxy resins, symptoms such as eye irritation, nasal irritation, and respiratory issues were reported. The average airborne concentration during processing operations was found to be 1.5 mg/m³, with some workers experiencing severe reactions leading to hospitalization .

Acute and Chronic Toxicity

TMAC exhibits low acute toxicity through oral, dermal, and inhalation routes. However, chronic exposure has been linked to pulmonary edema and immunological effects. The no-observed-adverse-effect level (NOAEL) for repeated exposure was determined to be 300 µg/m³ . In vitro studies have shown that TMAC does not exhibit genotoxicity in several assays, suggesting a relatively low risk for DNA damage under normal exposure conditions .

Metabolism and Pharmacokinetics

TMAC is rapidly absorbed in biological systems, with peak concentrations observed within three hours post-exposure. The biological half-life varies significantly, ranging from 3 to 46 days depending on the route of exposure and individual metabolism . Importantly, TMAC is readily hydrolyzed in water to trimellitic acid, which further influences its biological activity.

Environmental Impact

TMAC is considered biodegradable under environmental conditions, with laboratory studies indicating significant degradation by bacterial action. This property may mitigate some environmental risks associated with its use; however, the potential for bioaccumulation in aquatic organisms remains a concern due to limited data on its aquatic toxicity .

Data Summary Table

| Parameter | Value/Description |

|---|---|

| Chemical Formula | C₉H₅ClO₃ |

| Melting Point | 165°C |

| Boiling Point | 390°C |

| Solubility | Soluble in acetone, ethyl acetate; hydrolyzes in water |

| NOAEL (Inhalation) | 300 µg/m³ |

| Acute Toxicity (Oral) | Low |

| Chronic Effects | Respiratory sensitization; pulmonary edema |

Properties

IUPAC Name |

1,3-dioxo-2-benzofuran-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClO4/c10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMOHBDCGXJLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061621 | |

| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-28-0 | |

| Record name | Trimellitic anhydride chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimellitic anhydride chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimellitic anhydride chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Isobenzofurancarbonyl chloride, 1,3-dihydro-1,3-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroformylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMELLITIC ANHYDRIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56231EU26X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.